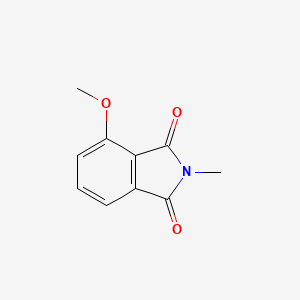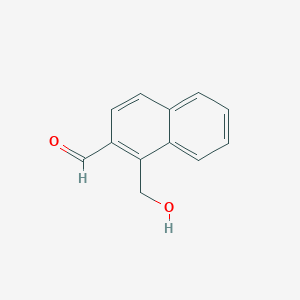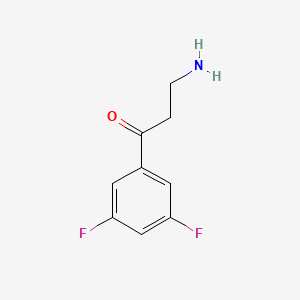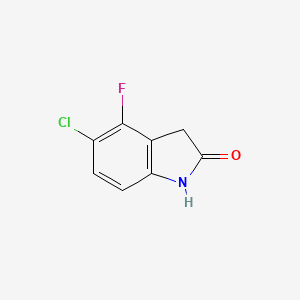
4-Methoxy-2-methylisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with methoxy and methyl substituents. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse biological and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often utilize green chemistry principles to minimize environmental impact. Solventless conditions and efficient purification techniques are commonly used to produce these compounds on a large scale .
化学反应分析
Types of Reactions: 4-Methoxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Substitution reactions, particularly involving the methoxy and methyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
科学研究应用
4-Methoxy-2-methylisoindoline-1,3-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Methoxy-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which plays a role in neurological processes. The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
相似化合物的比较
Isoindoline-1,3-dione: The parent compound without the methoxy and methyl substituents.
N-Substituted isoindoline-1,3-diones: These derivatives have various substituents attached to the nitrogen atom.
Uniqueness: 4-Methoxy-2-methylisoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its methoxy group enhances its solubility and reactivity, while the methyl group influences its steric and electronic characteristics .
属性
CAS 编号 |
2408-92-6 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
191.18 g/mol |
IUPAC 名称 |
4-methoxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)6-4-3-5-7(14-2)8(6)10(11)13/h3-5H,1-2H3 |
InChI 键 |
XCJSOUIAZPHOHC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)

![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
